3-(p-(Hexyloxy)phenyl)propionic anhydride
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Overview
Description
3-(p-(Hexyloxy)phenyl)propionic anhydride is an organic compound with the molecular formula C30H42O5 It is a derivative of propionic acid and contains a hexyloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(Hexyloxy)phenyl)propionic anhydride typically involves the reaction of 3-(p-(Hexyloxy)phenyl)propionic acid with a dehydrating agent. Common dehydrating agents used in this reaction include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3-(p-(Hexyloxy)phenyl)propionic anhydride can undergo various chemical reactions, including:
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base (e.g., sodium hydroxide).
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid).
Amidation: Involves the use of amines and may require a coupling agent (e.g., dicyclohexylcarbodiimide).
Major Products Formed
Hydrolysis: 3-(p-(Hexyloxy)phenyl)propionic acid.
Esterification: Esters of 3-(p-(Hexyloxy)phenyl)propionic acid.
Amidation: Amides of 3-(p-(Hexyloxy)phenyl)propionic acid.
Scientific Research Applications
3-(p-(Hexyloxy)phenyl)propionic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(p-(Hexyloxy)phenyl)propionic anhydride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can readily form carboxylic acids, esters, and amides. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-(p-(Hexyloxy)phenyl)propionic acid: The parent acid of the anhydride.
3-(p-(Methoxy)phenyl)propionic anhydride: A similar compound with a methoxy group instead of a hexyloxy group.
3-(p-(Ethoxy)phenyl)propionic anhydride: A similar compound with an ethoxy group instead of a hexyloxy group.
Uniqueness
3-(p-(Hexyloxy)phenyl)propionic anhydride is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Properties
CAS No. |
94135-92-9 |
---|---|
Molecular Formula |
C30H42O5 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-(4-hexoxyphenyl)propanoyl 3-(4-hexoxyphenyl)propanoate |
InChI |
InChI=1S/C30H42O5/c1-3-5-7-9-23-33-27-17-11-25(12-18-27)15-21-29(31)35-30(32)22-16-26-13-19-28(20-14-26)34-24-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-24H2,1-2H3 |
InChI Key |
KTQVDAHKSPSSLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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